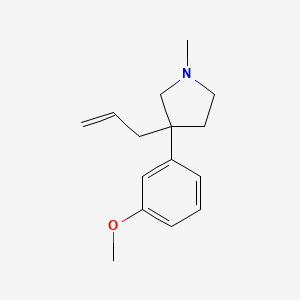

3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine

Description

Properties

CAS No. |

38906-60-4 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-1-methyl-3-prop-2-enylpyrrolidine |

InChI |

InChI=1S/C15H21NO/c1-4-8-15(9-10-16(2)12-15)13-6-5-7-14(11-13)17-3/h4-7,11H,1,8-10,12H2,2-3H3 |

InChI Key |

JJJFFGHZXTXBBO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)(CC=C)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with allylamine and methylamine in the presence of a suitable catalyst. The reaction typically proceeds via a multi-step process involving the formation of intermediate compounds, which are then cyclized to form the desired pyrrolidine derivative.

Example Reaction:

Step 1: Condensation of 3-methoxybenzaldehyde with allylamine to form an imine intermediate.

Step 2: Addition of methylamine to the imine intermediate to form a secondary amine.

Step 3: Cyclization of the secondary amine to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or platinum complexes may be employed to facilitate the reactions under milder conditions and to improve selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The methoxyphenyl group can be reduced to a phenol under specific conditions.

Substitution: The methyl group on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

Oxidation: Formation of 3-(3-methoxyphenyl)-1-methylpyrrolidine-2,3-epoxide.

Reduction: Formation of 3-(3-hydroxyphenyl)-1-methylpyrrolidine.

Substitution: Formation of 3-allyl-3-(3-methoxyphenyl)-1-alkylpyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H21NO

- Molecular Weight : 245.34 g/mol

- Functional Groups : Pyrrolidine ring, allyl group, methoxyphenyl substituent

The compound features a pyrrolidine ring substituted with an allyl group and a methoxyphenyl group, which contributes to its reactivity and biological activity.

Chemistry

- Building Block : Utilized in the synthesis of more complex organic molecules.

- Reactions : Can undergo oxidation, reduction, and substitution reactions, making it useful for developing diverse chemical derivatives.

Biology

- Ligand Studies : Investigated for its potential as a ligand in receptor binding studies, particularly with adrenergic receptors. The compound's structure suggests possible interactions that could influence metabolic pathways.

Medicine

- Pharmacological Properties :

- Potential analgesic and anti-inflammatory effects have been explored in various studies.

- Research indicates possible neuroprotective properties, particularly in models of oxidative stress.

Study 1: Adrenergic Activity

Research on hydroxymethyl pyrrolidines has shown that similar compounds can act as beta-3 adrenergic receptor agonists, promoting lipolysis and energy expenditure in preclinical models. This suggests that 3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine may have therapeutic applications for obesity and metabolic syndrome .

Study 2: Neuroprotective Properties

In studies investigating neurotropic activities, certain pyrrolidine derivatives demonstrated protective effects on neuronal cells under oxidative stress conditions. This indicates that this compound may also exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, the methoxyphenyl group may interact with hydrophobic pockets in proteins, while the allyl group could participate in covalent bonding with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

3-Ethyl-3-(3-methoxyphenyl)-1-methylpyrrolidine (CAS 1507-76-2)

This compound differs only in the substitution of the allyl group with an ethyl group. Key comparisons include:

- Molecular Weight : The allyl variant has a slightly higher molecular weight (≈219.33 + 14 for allyl vs. ethyl), altering solubility and metabolic stability.

- Synthetic Routes : The ethyl analog is synthesized via reductive amination or alkylation, whereas the allyl variant may require palladium-catalyzed coupling for allyl group introduction, affecting scalability and cost .

Phosphate Salts of Cyclohexane Derivatives ()

The patented compound 6-dimethylaminomethyl-1-(3-methoxyphenyl)-1,3-dihydroxycyclohexane shares the 3-methoxyphenyl moiety but features a cyclohexane core instead of pyrrolidine. Differences include:

ML-3H2 and Clioquinol/Iodoquinol ()

Though structurally distinct (quinoline-based), ML-3H2 and its analogs clioquinol/iodoquinol share functional similarities:

- Metal Chelation: The 8-hydroxyquinoline scaffold in clioquinol enables metal ion binding, a property absent in the pyrrolidine derivatives.

- Therapeutic Use : These compounds are clinically used for antimicrobial and neurodegenerative applications, suggesting that the 3-methoxyphenyl group in the target compound may similarly modulate bioactivity .

Data Table: Structural and Physicochemical Properties

*Estimated based on ethyl analog’s data and allyl group addition.

Biological Activity

3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C13H17N

- Molecular Weight : 189.28 g/mol

- Functional Groups : Pyrrolidine ring, allyl group, methoxyphenyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The exact mechanism of action for this compound is not fully elucidated. However, its structural similarity to known receptor agonists suggests that it may interact with adrenergic receptors, influencing pathways related to metabolism and neuroprotection.

Study 1: Adrenergic Activity

A study focusing on hydroxymethyl pyrrolidines demonstrated that similar compounds could act as beta-3 adrenergic receptor agonists. This activity was linked to increased lipolysis and energy expenditure in preclinical models, indicating a potential therapeutic application for obesity and metabolic syndrome .

Study 2: Neuroprotective Properties

In an investigation into neurotropic activities of pyrrolidine derivatives, researchers found that certain compounds exhibited protective effects on neuronal cells under oxidative stress conditions. These findings suggest that this compound may also possess similar neuroprotective properties .

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

Q & A

Q. What are the established synthetic routes for 3-allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine, and what are their limitations?

Methodological Answer: The synthesis of pyrrolidine derivatives often involves multi-step protocols. For example, a related compound, N-[3-(3-methoxyphenyl)propionyl]-pyrrolidine, is synthesized via sequential reactions:

- Step 1: Condensation of 3-(3-methoxyphenyl)propionic acid with sodium thiocyanate under reflux.

- Step 2: Amide coupling with pyrrolidine in benzene, followed by extraction and crystallization .

Limitations: - Use of benzene (toxic) requires stringent safety protocols.

- Low yields (~45%) due to competing side reactions during allylation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR: Confirm substitution patterns (e.g., allyl vs. methoxyphenyl groups) via -NMR coupling constants .

- Mass Spectrometry: Validate molecular weight (e.g., NIST-standardized protocols for related methoxyphenyl compounds) .

- HPLC: Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the known structure-activity relationships (SAR) for pyrrolidine derivatives with allyl and methoxyphenyl substituents?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage: Under inert gas (N) at -20°C to prevent oxidation of the allyl group.

- PPE: Use nitrile gloves and fume hoods due to potential neurotoxic intermediates .

Advanced Research Questions

Q. How can experimental design optimize the regioselectivity of allylation in pyrrolidine derivatives?

Methodological Answer:

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

Q. How can in vivo studies be designed to evaluate neuropharmacological effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.